molecular formula C19H27NO4 B3027958 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid CAS No. 1439902-39-2

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

Cat. No.: B3027958
CAS No.: 1439902-39-2
M. Wt: 333.4
InChI Key: WUIRJTZHSSVAMU-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid (MW: 333.42 g/mol) is a piperidine-based building block featuring a tert-butoxycarbonyl (Boc) protecting group, an m-tolyl (3-methylphenyl) substituent, and an acetic acid moiety. Its structural design enables versatility in pharmaceutical synthesis, particularly for developing drug candidates targeting neurological and metabolic disorders. The Boc group enhances stability during synthetic processes, while the m-tolyl and acetic acid groups provide sites for further functionalization .

Properties

IUPAC Name

2-[4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-6-5-7-15(12-14)19(13-16(21)22)8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIRJTZHSSVAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140167
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-39-2
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent Core Structure Molecular Weight (g/mol) Key Property
2-[1-(tert-Boc)-4-m-tolylpiperidin-4-yl]acetic acid 3-methylphenyl Piperidine 333.42 High derivatization potential
2-{1-(tert-Boc)-4-[4-(CF3)phenyl]piperidin-4-yl}acetic acid 4-trifluoromethylphenyl Piperidine 405.37 Enhanced metabolic stability
2-[1-(tert-Boc)-4-p-tolylpiperidin-4-yl]acetic acid 4-methylphenyl Piperidine 333.42 Improved linear binding affinity
2-(4-(tert-Boc)piperazin-1-yl)acetic acid N/A Piperazine 244.28 Increased solubility
2-(1-(tert-Boc)-3,3-difluoropiperidin-4-yl)acetic acid N/A Difluoropiperidine 279.28 Conformational rigidity

Research Findings

  • Pharmaceutical Relevance : The m-tolyl analog (target compound) is preferred for CNS drug candidates due to balanced lipophilicity and synthetic tractability .
  • Metabolic Considerations : Trifluoromethyl and methoxy analogs show divergent metabolic pathways; the former resists oxidation, while the latter undergoes demethylation .
  • Synthetic Challenges : Piperazine derivatives require stringent pH control during Boc deprotection to avoid side reactions .

Biological Activity

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid, also known by its CAS number 644982-46-7, is a compound that has garnered interest in various fields, particularly in medicinal chemistry. Its structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a m-tolyl group, which contribute to its biological activity.

  • Molecular Formula : C19_{19}H27_{27}NO4_4
  • Molecular Weight : 333.42 g/mol
  • CAS Number : 644982-46-7

Biological Activity

The biological activity of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid has been explored in various studies, highlighting its potential therapeutic applications.

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to pain modulation and neuroprotection. The piperidine moiety is often associated with analgesic properties, while the acetic acid component may enhance solubility and bioavailability.

Case Studies and Research Findings

  • Pain Management : In a study examining the analgesic properties of similar compounds, derivatives of piperidine were shown to exhibit significant pain relief in rodent models. This suggests that 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid may possess comparable effects.
  • Neuroprotective Effects : Another research effort focused on neuroprotective agents highlighted the potential of piperidine derivatives in reducing neuronal apoptosis under stress conditions. This positions the compound as a candidate for further investigation in neurodegenerative diseases.
  • Pharmacokinetics and Metabolism : A pharmacokinetic study indicated that modifications to the piperidine structure can significantly alter the metabolic stability and distribution of similar compounds in vivo. Understanding these properties for 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid is crucial for its development as a therapeutic agent.

Data Table: Biological Activity Overview

Study Focus Findings Reference
Pain ManagementSignificant analgesic effects observed in rodent models
Neuroprotective EffectsReduction of neuronal apoptosis under stress conditions
PharmacokineticsAltered metabolic stability based on structural modifications

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound for preclinical studies?

  • Methodological Answer : Process Analytical Technology (PAT) tools, such as real-time NMR monitoring and automated feedback control, ensure consistency. Statistical quality control (e.g., control charts for reaction yield and impurity profiles) identifies deviations early. For Boc-protected analogs, maintaining anhydrous conditions and precise stoichiometry of coupling reagents (e.g., DCC/HOBt) minimizes variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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